molecular formula C6H12N2O4S2 B11763606 (2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide

(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide

Katalognummer: B11763606
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: QEHQNGXDJRSPQR-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide is an organic compound with a complex structure that includes an acetamido group, a methanesulfonyl group, and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide typically involves multiple steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine.

    Acetylation: The first step involves the acetylation of L-cysteine to form N-acetyl-L-cysteine.

    Sulfonylation: The next step is the introduction of the methanesulfonyl group. This can be achieved by reacting N-acetyl-L-cysteine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves the formation of the sulfanyl group, resulting in the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified derivatives with reduced functional groups.

    Substitution: Compounds with new functional groups replacing the methanesulfonyl group.

Wissenschaftliche Forschungsanwendungen

(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.

    Biochemistry: The compound is used in enzyme inhibition studies and protein modification research.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methanesulfonyl and sulfanyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-acetyl-L-cysteine: Shares the acetamido group but lacks the methanesulfonyl and sulfanyl groups.

    Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the acetamido and sulfanyl groups.

    L-cysteine: Contains the sulfanyl group but lacks the acetamido and methanesulfonyl groups.

Uniqueness

(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H12N2O4S2

Molekulargewicht

240.3 g/mol

IUPAC-Name

(2R)-2-acetamido-N-methylsulfonyl-3-sulfanylpropanamide

InChI

InChI=1S/C6H12N2O4S2/c1-4(9)7-5(3-13)6(10)8-14(2,11)12/h5,13H,3H2,1-2H3,(H,7,9)(H,8,10)/t5-/m0/s1

InChI-Schlüssel

QEHQNGXDJRSPQR-YFKPBYRVSA-N

Isomerische SMILES

CC(=O)N[C@@H](CS)C(=O)NS(=O)(=O)C

Kanonische SMILES

CC(=O)NC(CS)C(=O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.